OTX008

Description

Galectin-1 Inhibitor this compound is a calixarene-based compound and galectin-1 (Gal-1) inhibitor with potential anti-angiogenic and antineoplastic activities. Upon subcutaneous administration, galectin-1 inhibitor this compound binds Gal-1 which leads to Gal-1 oxidation and proteasomal degradation, through an as of yet not fully elucidated mechanism, and eventually downregulation of Gal-1. This decreases tumor cell growth and inhibits angiogenesis. Gal-1, a multifunctional carbohydrate-binding protein, is often overexpressed on tumor cells and plays a key role in cancer cell proliferation, apoptosis, tumor angiogenesis and evasion of immune responses.

OTX-008 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

Properties

IUPAC Name |

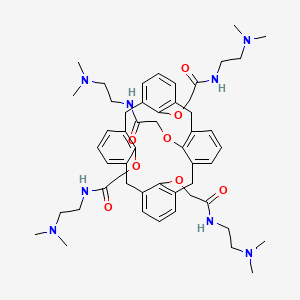

N-[2-(dimethylamino)ethyl]-2-[[26,27,28-tris[2-[2-(dimethylamino)ethylamino]-2-oxoethoxy]-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaenyl]oxy]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H72N8O8/c1-57(2)25-21-53-45(61)33-65-49-37-13-9-14-38(49)30-40-16-11-18-42(51(40)67-35-47(63)55-23-27-59(5)6)32-44-20-12-19-43(52(44)68-36-48(64)56-24-28-60(7)8)31-41-17-10-15-39(29-37)50(41)66-34-46(62)54-22-26-58(3)4/h9-20H,21-36H2,1-8H3,(H,53,61)(H,54,62)(H,55,63)(H,56,64) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQVAQQNDZCZBSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC(=O)COC1=C2CC3=C(C(=CC=C3)CC4=C(C(=CC=C4)CC5=CC=CC(=C5OCC(=O)NCCN(C)C)CC1=CC=C2)OCC(=O)NCCN(C)C)OCC(=O)NCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H72N8O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

937.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286936-40-1 | |

| Record name | OTX-008 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0286936401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OTX-008 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13123 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | OTX-008 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JI63CFH5V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

OTX008 mechanism of action in cancer cells

An In-depth Technical Guide on the Core Mechanism of Action of OTX008 in Cancer Cells

Introduction

This compound is a selective, small-molecule inhibitor of Galectin-1 (Gal-1), a protein implicated in numerous aspects of cancer progression.[1] Developed as a calixarene derivative, this compound is designed to bind to the amphipathic β-sheet conformation of Gal-1, acting as an allosteric inhibitor.[1][2] Preclinical studies have demonstrated its potential as an antineoplastic and anti-angiogenic agent, leading to its evaluation in clinical trials for patients with advanced solid tumors.[3][4][5][6][7] This document provides a comprehensive overview of the molecular mechanism of this compound, its effects on cancer cell signaling, and its overall anti-tumor activity, supported by quantitative data and detailed experimental methodologies.

Core Mechanism: Allosteric Inhibition and Degradation of Galectin-1

The primary molecular target of this compound is Galectin-1 (Gal-1), a carbohydrate-binding protein that is frequently overexpressed in various cancers and is associated with poor prognosis.[3][4][7] Gal-1 promotes tumor progression by influencing cell proliferation, invasion, angiogenesis, and immune evasion.[1][3]

This compound's mechanism involves a multi-step process:

-

Binding: this compound is a non-peptidic antagonist that binds selectively to Gal-1 at a site distant from the canonical carbohydrate recognition domain (CRD), functioning as an allosteric inhibitor.[2][8]

-

Oxidation and Degradation: This binding leads to the oxidation of Gal-1.[3][9] The oxidized form of Gal-1 is then targeted for proteasomal degradation.[3][9]

-

Downregulation: The net effect is a significant downregulation of Gal-1 protein levels within cancer cells, which subsequently inhibits its downstream pro-tumorigenic functions.[3][5] This downregulation occurs without affecting Gal-1 mRNA levels, indicating a post-transcriptional mechanism of action.[9]

Modulation of Key Cancer Signaling Pathways

By downregulating Gal-1, this compound disrupts several critical intracellular signaling cascades that are essential for tumor growth and survival.

-

MAPK/ERK and PI3K/AKT Pathways: Gal-1 is known to enhance the activity of oncogenic RAS proteins, which are upstream activators of major survival pathways. This compound treatment leads to the inhibition of both the ERK1/2 and AKT-dependent survival pathways.[1][10] This is observed through a reduction in the phosphorylation levels of ERK1/2, AKT, and the downstream protein S6. In anaplastic thyroid cancer cells, this compound treatment for 30 minutes resulted in an approximately 65% inhibition of ERK phosphorylation.[2]

-

Cell Cycle Regulation: this compound induces a G2/M phase cell cycle arrest in cancer cells.[1][10] This cell cycle blockade is mediated through the modulation of Cyclin-Dependent Kinase 1 (CDK1).[1]

Quantitative Analysis of this compound Activity

Table 1: In Vitro Antiproliferative Activity of this compound

The sensitivity of cancer cell lines to this compound correlates significantly with the expression level of Gal-1.[1][11] Cell lines with epithelial characteristics tend to be more sensitive than those with a mesenchymal phenotype.[1]

| Cancer Type | Cell Line(s) | IC50 / GI50 Range (µM) | Reference |

| Various Solid Tumors | Large panel of human cancer cell lines | 1 - 190 | [12] |

| Various Solid Tumors | Large panel of human cancer cell lines | 3 - 500 | [11] |

| Thyroid Cancer (Sensitive) | 8505c, TPC1, BCPAP, FTC133, TT2609C02 | 0.2 - 1.1 | [2] |

| Thyroid Cancer (Resistant) | CAL62 | > 30 | [2] |

| Head and Neck Cancer | SQ20B | ~3 | [9] |

Table 2: In Vivo Antitumor Efficacy of this compound

Preclinical xenograft models have confirmed the anti-tumor effects of this compound in vivo.

| Cancer Model | Animal Model | Dosing Regimen | Key Outcomes | Reference |

| Ovarian Carcinoma (A2780-1A9) | Nude Mice | 5 mg/kg i.v., every other day for 3 weeks | Significant tumor growth inhibition; Downregulation of Gal1, Ki67, VEGFR2; Decreased microvessel density. | [1][6][12] |

| Head and Neck (SQ20B, HEp-2) | Nude Mice | 5-10 mg/kg i.p., daily for 3 weeks | Significant tumor growth inhibition; Decreased secondary tumors; Reduced VEGFR2 expression. | [8][13] |

| Anaplastic Thyroid (8505c) | Nude Mice | 5 mg/kg/day, for 3 weeks | Significant reduction in tumor volume and lung metastases. | [2] |

Physiological Effects on the Tumor and its Microenvironment

Beyond direct effects on cancer cells, this compound modulates the tumor microenvironment, particularly tumor vasculature.

-

Anti-Angiogenesis: this compound exhibits potent anti-angiogenic properties. It inhibits the proliferation, motility, and cord formation of endothelial cells.[6][12] In vivo, treatment is associated with a decrease in microvessel density and downregulation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][13]

-

Tumor Vessel Normalization: In head and neck cancer models, this compound treatment was shown to induce tumor vessel normalization, characterized by an approximately 40% increase in pericyte coverage.[8] This effect can lead to a transient reoxygenation of the tumor, potentially increasing its sensitivity to other therapies like radiation.[8][14]

-

Inhibition of Invasion: this compound effectively inhibits cancer cell invasion in vitro and reduces the formation of metastases in vivo.[1][2]

Experimental Protocols and Methodologies

The following section outlines the generalized protocols for key experiments used to elucidate the mechanism of this compound.

Cell Culture and Proliferation Assay

-

Protocol: Human cancer cell lines are cultured in appropriate media. For proliferation assays, cells are seeded in 96-well plates and allowed to attach. They are then treated with increasing concentrations of this compound for 48-72 hours. Cell viability is assessed using assays like Sulforhodamine B (SRB) or MTT. The concentration that inhibits growth by 50% (GI50 or IC50) is calculated.

-

Purpose: To determine the direct antiproliferative effects of this compound on various cancer cell lines.

Western Blot Analysis

-

Protocol: Cells are treated with this compound for specified time points. Cell lysates are collected, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against target proteins (e.g., Gal-1, total and phosphorylated ERK1/2 and AKT, CDK1, Ki67, VEGFR2). After incubation with secondary antibodies, bands are visualized using chemiluminescence.

-

Purpose: To quantify the effect of this compound on the expression and phosphorylation status of key signaling proteins.

In Vivo Xenograft Studies

-

Protocol: Immunocompromised mice (e.g., athymic nude mice) are subcutaneously inoculated with a suspension of human cancer cells.[8] Once tumors reach a palpable size (e.g., ~100 mm³), the mice are randomized into treatment groups (vehicle control vs. This compound).[8] this compound is administered, typically via intraperitoneal (i.p.) or intravenous (i.v.) injection, on a defined schedule.[6][13] Tumor volume is measured regularly with calipers.[8] At the end of the study, mice are sacrificed, and tumors are excised for further analysis.

-

Purpose: To evaluate the anti-tumor efficacy of this compound in a living organism and to analyze its effects on the tumor microenvironment.

Immunohistochemistry (IHC)

-

Protocol: Excised tumor tissues are fixed, embedded in paraffin or OCT compound, and sectioned. The sections are then stained with specific antibodies to visualize the expression and localization of proteins like Ki67 (proliferation marker), CD31 (endothelial cell marker for microvessel density), and VEGFR2.

-

Purpose: To assess the in-situ effects of this compound on cell proliferation and angiogenesis within the tumor tissue.[13]

Conclusion

This compound represents a targeted therapeutic strategy against cancers that overexpress Galectin-1. Its core mechanism of action involves the allosteric inhibition of Gal-1, leading to its proteasomal degradation. This primary action triggers a cascade of downstream effects, most notably the suppression of the MAPK/ERK and PI3K/AKT survival pathways and the induction of a G2/M cell cycle arrest. Furthermore, this compound exerts significant anti-angiogenic effects and can normalize tumor vasculature. The robust preclinical data, demonstrating both direct anti-tumor and microenvironment-modulating activities, support the continued investigation of this compound as a potential anticancer agent, both as a monotherapy and in combination with other cytotoxic and targeted therapies.[1][6]

References

- 1. This compound, a selective small-molecule inhibitor of galectin-1, downregulates cancer cell proliferation, invasion and tumour angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New Treatment Strategy Targeting Galectin-1 against Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Facebook [cancer.gov]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. mdpi.com [mdpi.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Pharmacokinetics and antineoplastic activity of galectin-1-targeting this compound in combination with sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Galectin-1 Inhibitor this compound Induces Tumor Vessel Normalization and Tumor Growth Inhibition in Human Head and Neck Squamous Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]

OTX008: A Selective Galectin-1 Inhibitor for Cancer Therapy

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Galectin-1 (Gal-1), a β-galactoside-binding protein, is increasingly recognized as a key player in cancer progression.[1][2] Its overexpression in the tumor microenvironment is associated with cell proliferation, invasion, angiogenesis, and immune evasion.[1][3][4][5] OTX008, a calixarene-based small molecule, has emerged as a potent and selective inhibitor of Galectin-1, demonstrating significant anti-tumor activity in a range of preclinical models.[1][6] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols for its evaluation, and visualizing the underlying biological pathways and experimental workflows.

Introduction to Galectin-1 in Cancer

Galectin-1, encoded by the LGALS1 gene, is a dimeric protein that exerts its functions through binding to glycans on the surface of various cell types.[7][8] In the context of cancer, elevated Galectin-1 levels are often correlated with poor prognosis.[2] It promotes tumorigenesis through several mechanisms:

-

Stimulation of Cell Proliferation and Survival: Galectin-1 can activate signaling pathways such as Ras, ERK1/2, and AKT, leading to enhanced cancer cell proliferation and resistance to apoptosis.[1][7]

-

Promotion of Invasion and Metastasis: By interacting with cell adhesion molecules like integrins, Galectin-1 facilitates tumor cell migration and invasion of the extracellular matrix.[4][5]

-

Induction of Angiogenesis: Galectin-1 is a potent pro-angiogenic factor, stimulating the proliferation, motility, and tube formation of endothelial cells, and upregulating vascular endothelial growth factor receptor 2 (VEGFR2).[1][9]

-

Immune Evasion: Tumor-secreted Galectin-1 can induce apoptosis of activated T cells, contributing to an immunosuppressive tumor microenvironment.[4][7]

Given its multifaceted role in cancer, targeting Galectin-1 presents a promising therapeutic strategy.

This compound: A Selective Galectin-1 Inhibitor

This compound (also known as Calixarene 0118 or PTX008) is a synthetic calixarene derivative designed to selectively inhibit Galectin-1.[1][6][10] Unlike carbohydrate-based inhibitors that target the canonical carbohydrate recognition domain (CRD), this compound is an allosteric inhibitor that binds to a site distant from the CRD on the amphipathic β-sheet of Galectin-1.[11][12] This binding leads to the downregulation of Galectin-1, although the precise mechanism of degradation is still under investigation.[3]

Mechanism of Action of this compound

This compound exerts its anti-cancer effects by disrupting the key functions of Galectin-1. Its mechanism of action involves:

-

Inhibition of Proliferation and Survival Pathways: this compound has been shown to inhibit the ERK1/2 and AKT-dependent survival pathways in cancer cells.[1]

-

Induction of Cell Cycle Arrest: The compound can induce G2/M cell cycle arrest through modulation of proteins like CDK1.[1]

-

Anti-angiogenic Effects: this compound inhibits endothelial cell proliferation, motility, and cord formation.[13] It also leads to tumor vessel normalization, which can improve tumor oxygenation.[12]

-

Reversal of Galectin-1-mediated Invasion: this compound can reverse the invasion of cancer cells induced by exogenous Galectin-1.[1]

The following diagram illustrates the proposed signaling pathway of Galectin-1 and the inhibitory action of this compound.

Caption: Galectin-1 signaling pathway and the inhibitory effect of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in various preclinical studies.

Table 1: In Vitro Anti-proliferative Activity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A2780-1A9 | Ovarian Carcinoma | ~1-10 | [1][13] |

| SQ20B | Laryngeal Squamous Cell Carcinoma | ~1-10 | [1] |

| 8505c | Anaplastic Thyroid Cancer | 0.2 - 1 | [11] |

| BCPAP | Papillary Thyroid Cancer | 0.2 - 1 | [11] |

| TPC1 | Papillary Thyroid Cancer | 0.2 - 1 | [11] |

| FTC133 | Follicular Thyroid Cancer | 0.2 - 1 | [11] |

| TT2609C02 | Follicular Thyroid Cancer | 0.2 - 1 | [11] |

| CAL62 | Anaplastic Thyroid Cancer | ~30 | [11] |

| Various Cell Lines | Multiple Cancer Types | 1 - 190 | [13] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Tumor Model | Treatment | Outcome | Reference |

| A2780-1A9 Ovarian Xenograft | 5 mg/kg i.v., every other day for 3 weeks | Significant tumor growth inhibition | [13] |

| 8505c Thyroid Cancer Xenograft | 5 mg/kg for 3 weeks | 66% reduction in tumor growth compared to control | [11] |

| SQ20B HNSCC Xenograft | 10 mg/kg/day, i.p. | ~25-35% tumor growth reduction | [14] |

| HEp-2 HNSCC Xenograft | 10 mg/kg/day, i.p. | Comparable tumor growth inhibition to Anginex and Avastin | [12] |

Table 3: Pharmacokinetic Parameters of this compound in Nude Mice (5 mg/kg i.v.)

| Parameter | Value | Reference |

| Plasma Cmax | 14.39 µg/mL | [13] |

| Plasma Half-life | 31.4 h | [13] |

| Tumor Cmax | 1.65 µg/g (1.76 µM) | [13] |

| Tumor AUC | 15.76 µg/g*h | [13] |

| Tumor Concentration (repeated admin.) | 2.3 µM | [13] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the activity of this compound.

In Vitro Cell Proliferation Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.

Caption: Workflow for determining the anti-proliferative effects of this compound.

Detailed Steps:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Treatment: The following day, cells are treated with a serial dilution of this compound. A vehicle control (e.g., DMSO) is also included.[6]

-

Incubation: Plates are incubated for a specified period, typically 72 hours, under standard cell culture conditions.[11]

-

Staining: After incubation, the medium is removed, and the cells are fixed and stained with a solution such as crystal violet, which stains the attached viable cells.[11]

-

Quantification: The stain is solubilized, and the absorbance is read on a plate reader.

-

Data Analysis: The absorbance values are used to generate a dose-response curve, from which the IC50 value is calculated.

In Vivo Xenograft Tumor Model

This protocol is used to evaluate the anti-tumor efficacy of this compound in a living organism.

Caption: Workflow for assessing the in vivo anti-tumor activity of this compound.

Detailed Steps:

-

Cell Inoculation: A suspension of cancer cells is injected subcutaneously into the flank of immunocompromised mice (e.g., nude mice).[13]

-

Tumor Establishment: Tumors are allowed to grow to a predetermined size (e.g., 100 mm³).[14]

-

Group Assignment: Mice are randomized into different groups: a control group receiving a vehicle, and one or more treatment groups receiving this compound at specific doses and schedules.[13]

-

Treatment Administration: this compound is administered via a specified route, such as intravenous (i.v.) or intraperitoneal (i.p.) injection, for a defined period.[13][14]

-

Monitoring: Tumor dimensions are measured regularly with calipers to calculate tumor volume. The body weight of the mice is also monitored as an indicator of toxicity.[12]

Western Blotting for Signaling Pathway Analysis

This protocol is used to investigate the effect of this compound on key protein expression and phosphorylation in signaling pathways.

Detailed Steps:

-

Cell Lysis: Cancer cells are treated with this compound for a specified time, then lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., total and phosphorylated forms of ERK and AKT) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Immunohistochemistry (IHC)

This technique is used to visualize the expression and localization of specific proteins within tumor tissues from in vivo studies.

Detailed Steps:

-

Tissue Preparation: Excised tumors are fixed in formalin and embedded in paraffin.

-

Sectioning: The paraffin-embedded tissues are cut into thin sections and mounted on microscope slides.

-

Antigen Retrieval: The slides are treated to unmask the antigenic sites.

-

Antibody Staining: The sections are incubated with a primary antibody against the protein of interest (e.g., Galectin-1, Ki67, VEGFR2), followed by a secondary antibody conjugated to an enzyme or fluorophore.[1]

-

Visualization: The staining is visualized using a chromogen or fluorescence microscopy.

-

Analysis: The intensity and distribution of the staining are qualitatively and quantitatively analyzed.

Clinical Development

This compound has been investigated in a Phase I clinical trial in patients with advanced solid tumors.[15][16] The study aimed to determine the maximum tolerated dose (MTD), safety, pharmacokinetics, and pharmacodynamics of subcutaneously administered this compound.[16] The recommended daily subcutaneous dose was determined to be 65mg.[16] While no objective responses were reported in this early-phase trial, the study demonstrated that this compound could achieve significant systemic plasma concentrations and that plasma Galectin-1 levels decreased with increasing this compound concentrations.[16]

Conclusion and Future Directions

This compound is a promising selective inhibitor of Galectin-1 with demonstrated anti-proliferative, anti-invasive, and anti-angiogenic activities in a variety of preclinical cancer models. Its unique allosteric mechanism of action and favorable pharmacokinetic profile support its further development as a novel anti-cancer agent. Future research should focus on elucidating the precise molecular mechanisms of this compound-induced Galectin-1 degradation, exploring its potential in combination with other anti-cancer therapies such as chemotherapy and immunotherapy, and identifying predictive biomarkers to select patients most likely to respond to this compound treatment. The synergistic effects observed with cytotoxic and targeted therapies in preclinical studies suggest that combination strategies could be a particularly fruitful avenue for future clinical investigation.[1]

References

- 1. This compound, a selective small-molecule inhibitor of galectin-1, downregulates cancer cell proliferation, invasion and tumour angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Galectin-1 promotes tumor progression via NF-κB signaling pathway in epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Facebook [cancer.gov]

- 4. mdpi.com [mdpi.com]

- 5. Galectin-1 promotes lung cancer tumor metastasis by potentiating integrin α6β4 and Notch1/Jagged2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Immunosuppressive Roles of Galectin-1 in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The universe of galectin-binding partners and their functions in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. New Treatment Strategy Targeting Galectin-1 against Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Galectin-1 Inhibitor this compound Induces Tumor Vessel Normalization and Tumor Growth Inhibition in Human Head and Neck Squamous Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics and antineoplastic activity of galectin-1-targeting this compound in combination with sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

- 16. aacrjournals.org [aacrjournals.org]

OTX008 and Galectin-1 Downstream Signaling Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

OTX008, a selective, allosteric inhibitor of galectin-1 (Gal-1), has emerged as a promising therapeutic agent in oncology. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its modulation of galectin-1 and the subsequent impact on downstream signaling pathways. We will delve into the quantitative data from preclinical studies, detail key experimental protocols, and visualize the intricate signaling networks affected by this compound. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of targeting galectin-1.

Introduction to this compound and Galectin-1

Galectin-1, a β-galactoside-binding lectin, is overexpressed in a wide range of cancers and plays a pivotal role in tumor progression, angiogenesis, and immune evasion.[1] Its multifaceted functions within the tumor microenvironment make it an attractive target for cancer therapy.[2][3]

This compound is a calixarene-based small molecule designed to selectively inhibit galectin-1.[4] Unlike many other galectin inhibitors that target the carbohydrate recognition domain (CRD), this compound is an allosteric inhibitor, binding to a site distinct from the CRD.[4] This interaction is believed to induce a conformational change in galectin-1, leading to its oxidation and subsequent proteasomal degradation.[5] By downregulating galectin-1, this compound disrupts its downstream signaling cascades, thereby inhibiting cancer cell proliferation, invasion, and angiogenesis.[1][2]

Quantitative Data

The following tables summarize the quantitative data from preclinical studies on this compound, providing insights into its potency and pharmacokinetic profile.

Table 1: In Vitro Efficacy of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| 8505c | Anaplastic Thyroid Cancer | 0.2 | [4] |

| TPC1 | Papillary Thyroid Cancer | ~1.0 | [4] |

| BCPAP | Papillary Thyroid Cancer | ~1.0 | [4] |

| FTC133 | Follicular Thyroid Cancer | ~0.5 | [4] |

| TT2609C02 | Follicular Thyroid Cancer | ~1.1 | [4] |

| CAL62 | Anaplastic Thyroid Cancer | >30 | [4] |

| A2780-1A9 | Ovarian Carcinoma | 1 - 190 | [6] |

| U87MG | Glioblastoma | 1 - 190 | [6] |

| SQ20B | Head and Neck Squamous Cell Carcinoma | 3 - 500 | [1] |

| A wide range of solid tumor cell lines | Various | 3 - 500 | [1] |

Table 2: In Vivo Efficacy of this compound

| Tumor Model | Treatment Regimen | Outcome | Reference |

| A2780-1A9 Ovarian Xenograft | 5 mg/kg i.v., every other day for 3 weeks | Inhibition of tumor growth | [6] |

| 8505c Anaplastic Thyroid Xenograft | 5 mg/kg daily, 5 days/week for 3 weeks | Significant decrease in tumor volume | [4] |

| SQ20B HNSCC Xenograft | 10 mg/kg i.p., daily for 21 days | Reduced tumor growth by ~25-35% | [6] |

| HEp-2 HNSCC Xenograft | 10 mg/kg i.p., daily for 21 days | Inhibition of tumor growth | [6] |

Table 3: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value | Conditions | Reference |

| Cmax (plasma) | 14.39 µg/mL | 5 mg/kg i.v. | [6] |

| Half-life (plasma) | 31.4 h | 5 mg/kg i.v. | [6] |

| Cmax (tumor) | 1.65 µg/g (1.76 µM) | 5 mg/kg i.v. | [6] |

| Tumor Concentration (at 24h) | 0.516 µg/g (0.55 µM) | 5 mg/kg i.v. | [6] |

| Tumor Accumulation | 2.3 µM | After repeated administrations | [6] |

Galectin-1 Downstream Signaling Pathways

Galectin-1 modulates several critical signaling pathways involved in cancer progression. This compound, by inhibiting galectin-1, effectively downregulates these pro-tumorigenic cascades.

Ras-Raf-MEK-ERK Pathway

Galectin-1 has been shown to interact with Ras, promoting its membrane anchorage and subsequent activation of the Raf-MEK-ERK (MAPK) signaling cascade.[7] This pathway is a central regulator of cell proliferation, differentiation, and survival. This compound-mediated inhibition of galectin-1 disrupts this interaction, leading to the downregulation of ERK1/2 phosphorylation and a subsequent decrease in cell proliferation.[1]

PI3K-AKT-mTOR Pathway

The PI3K-AKT-mTOR pathway is another crucial signaling axis that governs cell growth, survival, and metabolism. Galectin-1 can activate this pathway, promoting cancer cell survival and proliferation.[8] this compound has been shown to inhibit AKT-dependent survival pathways, contributing to its anti-tumor effects.[1]

Cell Cycle Regulation: G2/M Arrest

This compound has been observed to induce G2/M cell cycle arrest in cancer cells.[1] This effect is mediated through the inhibition of CDK1 (Cyclin-Dependent Kinase 1), a key regulator of the G2/M transition.[1] By blocking CDK1 activity, this compound prevents cells from entering mitosis, ultimately leading to a halt in cell division.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound.

Cell Proliferation Assay (Crystal Violet)

This assay is used to determine the effect of this compound on the proliferation of adherent cancer cell lines.

Materials:

-

Adherent cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (dissolved in a suitable solvent, e.g., water)[6]

-

96-well tissue culture plates

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde or 100% methanol)

-

Crystal Violet Staining Solution (0.5% w/v in 20% methanol)

-

Solubilization solution (e.g., 10% acetic acid or methanol)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment and allow them to adhere overnight.

-

The following day, treat the cells with a range of this compound concentrations (e.g., from 10⁻⁹ to 10⁻⁵ M) for 72 hours.[4] Include a vehicle control.

-

After the incubation period, gently wash the cells with PBS.

-

Fix the cells by adding the fixation solution to each well and incubating for 10-15 minutes at room temperature.

-

Wash the plates gently with water to remove the fixative.

-

Add the Crystal Violet Staining Solution to each well and incubate for 20 minutes at room temperature.[4]

-

Wash the plates thoroughly with water to remove excess stain and allow them to air dry.

-

Solubilize the stained cells by adding the solubilization solution to each well and incubating on a shaker for 20 minutes.[4]

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[4]

-

Calculate the IC50 value, which is the concentration of this compound that inhibits cell proliferation by 50%.

Western Blot Analysis

This technique is used to detect changes in the expression and phosphorylation status of proteins in the downstream signaling pathways of galectin-1.

Materials:

-

Cancer cells treated with this compound or vehicle control

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Galectin-1, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-CDK1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Lyse the treated cells in lysis buffer and quantify the protein concentration.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane with TBST (Tris-buffered saline with Tween 20).

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

In Vivo Xenograft Studies

These studies are performed to evaluate the anti-tumor efficacy of this compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Cancer cell line of interest

-

This compound solution for injection

-

Vehicle control solution

-

Calipers for tumor measurement

Protocol:

-

Subcutaneously inject a suspension of cancer cells into the flank of the mice.[4]

-

Allow the tumors to grow to a palpable size (e.g., ~100 mm³).[6]

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 5-10 mg/kg) or vehicle control to the mice via the desired route (e.g., intraperitoneal or intravenous injection) and schedule (e.g., daily or every other day).[4][6]

-

Measure the tumor volume using calipers at regular intervals (e.g., twice a week).[1] Tumor volume can be calculated using the formula: (width² x length) / 2.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for Ki67, CD31, VEGFR2).[1]

Conclusion

This compound represents a novel and promising strategy for targeting galectin-1 in cancer therapy. Its allosteric mechanism of action and subsequent downregulation of key pro-tumorigenic signaling pathways, including the Ras-Raf-MEK-ERK and PI3K-AKT-mTOR pathways, underscore its potential as a potent anti-cancer agent. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of this compound and other galectin-1 inhibitors. Continued investigation into the intricate molecular mechanisms and clinical applications of this compound is warranted to fully realize its therapeutic potential in the fight against cancer.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, a selective small-molecule inhibitor of galectin-1, downregulates cancer cell proliferation, invasion and tumour angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. New Treatment Strategy Targeting Galectin-1 against Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. brd.nci.nih.gov [brd.nci.nih.gov]

- 6. Pharmacokinetics and antineoplastic activity of galectin-1-targeting this compound in combination with sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PubMed [pubmed.ncbi.nlm.nih.gov]

OTX008: A Technical Guide to its Effects on ERK1/2 and AKT Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

OTX008, a small molecule inhibitor of galectin-1, has demonstrated anti-tumor activity in various cancer models. Its mechanism of action involves the modulation of key intracellular signaling pathways that are critical for cancer cell proliferation, survival, and angiogenesis. This technical guide provides an in-depth analysis of the effects of this compound on the phosphorylation of two pivotal kinases: Extracellular signal-regulated kinase 1/2 (ERK1/2) and Protein Kinase B (AKT). This document summarizes the available quantitative data, outlines detailed experimental protocols for assessing these effects, and presents visual diagrams of the involved signaling pathways and experimental workflows to support further research and development of this compound as a potential therapeutic agent.

Introduction

This compound is a calixarene-based compound that acts as a selective inhibitor of galectin-1 (Gal-1), a protein overexpressed in many cancers and implicated in tumor progression.[1][2] By targeting Gal-1, this compound disrupts downstream signaling cascades, including the Ras/MAPK and PI3K/AKT pathways, which are frequently dysregulated in cancer. The phosphorylation status of ERK1/2 and AKT is a critical indicator of the activation of these pathways. This guide focuses on the specific effects of this compound on the phosphorylation of these two kinases, providing a technical resource for researchers in the field.

Quantitative Effects of this compound on ERK1/2 Phosphorylation

Studies have demonstrated that this compound can significantly inhibit the phosphorylation of ERK1/2 in cancer cells. The following table summarizes the available quantitative data from a study on anaplastic thyroid cancer cells.

| Cell Line | This compound Concentration | Treatment Duration | Inhibition of pERK1/2 | Reference |

| 8505c (Anaplastic Thyroid Cancer) | 10 µM | 10 minutes | ~10% | [2] |

| 8505c (Anaplastic Thyroid Cancer) | 10 µM | 30 minutes | ~65% | [2] |

Quantitative data on the specific percentage of AKT phosphorylation inhibition by this compound were not available in the reviewed literature. However, multiple studies qualitatively report that this compound inhibits the AKT-dependent survival pathway.[1]

Signaling Pathways Modulated by this compound

This compound's primary target, galectin-1, influences multiple signaling pathways. By inhibiting galectin-1, this compound interferes with the activation of both the MAPK/ERK and PI3K/AKT pathways.

Experimental Protocols

Cell Culture and this compound Treatment

A general protocol for cell culture and treatment with this compound is as follows:

-

Cell Seeding: Plate cancer cells (e.g., SQ20B, A2780-1A9, 8505c) in appropriate culture dishes or plates and allow them to adhere and grow to a desired confluency (typically 70-80%).

-

Serum Starvation (Optional): To reduce basal levels of ERK and AKT phosphorylation, cells may be serum-starved for 12-24 hours prior to treatment.

-

This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution to the desired final concentrations in cell culture medium.

-

Treatment: Remove the culture medium from the cells and add the medium containing the desired concentration of this compound or vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for the desired time points (e.g., 10 minutes, 30 minutes, 1 hour, 24 hours) at 37°C in a humidified incubator with 5% CO2.

Analysis of ERK1/2 and AKT Phosphorylation

4.2.1. Western Blotting

While a specific protocol from the key literature was not available, the following is a representative Western blot protocol for assessing protein phosphorylation:

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay or a similar method.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

-

SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, phospho-AKT (Ser473), and total AKT overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using a chemiluminescence imaging system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels.

4.2.2. Homogeneous Time Resolved Fluorescence (HTRF) Assay for pERK

This method was utilized in the study on thyroid cancer cells.[2]

-

Cell Plating: Plate cells in a 96-well plate 24 hours before the assay.

-

Treatment: Treat the cells with this compound for the desired time points.

-

Lysis: Add the lysis buffer provided in the pERK HTRF kit and incubate for 45 minutes on a rocking platform.

-

Assay: Transfer the lysates to the assay plate and add the kit's antibody reagents.

-

Incubation: Incubate for 4 hours at room temperature.

-

Reading: Read the plate at 665 nm and 620 nm using a compatible plate reader. The ratio of the two readings is used to determine the amount of pERK.

4.2.3. Phospho-Kinase Array

A human phospho-kinase array can be used to simultaneously assess the phosphorylation status of multiple kinases.

-

Cell Lysis: Lyse this compound-treated and control cells using the lysis buffer provided in the kit.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

Array Incubation: Incubate the array membranes with equal amounts of protein from each sample overnight.

-

Washing: Wash the membranes to remove unbound proteins.

-

Detection Antibody Incubation: Incubate the membranes with a cocktail of biotinylated detection antibodies.

-

Streptavidin-HRP Incubation: Incubate the membranes with streptavidin-HRP.

-

Detection: Detect the signals using a chemiluminescent substrate and an imaging system.

-

Analysis: Compare the spot intensities between the treated and control arrays to identify changes in protein phosphorylation.

Conclusion

This compound effectively inhibits the phosphorylation of ERK1/2 and the activity of the AKT pathway in cancer cells. The available quantitative data for ERK1/2 inhibition, coupled with the detailed experimental protocols provided in this guide, offer a solid foundation for researchers investigating the mechanism of action of this compound. Further studies are warranted to quantify the inhibitory effect of this compound on AKT phosphorylation across various cancer cell lines and to further elucidate the downstream consequences of dual ERK1/2 and AKT pathway inhibition. This technical guide serves as a valuable resource for the continued exploration of this compound as a promising anti-cancer therapeutic.

References

Preclinical Profile of OTX008: A Galectin-1 Inhibitor for Solid Tumor Therapy

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

OTX008 is a small molecule, calixarene-based inhibitor of Galectin-1 (Gal-1), a β-galactoside-binding protein frequently overexpressed in a variety of solid tumors and implicated in tumor progression, angiogenesis, and immune evasion. Preclinical investigations have demonstrated the potential of this compound as a therapeutic agent against solid tumors through its multifaceted mechanism of action. This document provides a comprehensive overview of the preclinical data for this compound, including its effects on tumor cell proliferation, invasion, and angiogenesis, as well as its in vivo efficacy and pharmacokinetic profile. Detailed experimental protocols and visualizations of key signaling pathways and workflows are presented to facilitate further research and development.

Mechanism of Action

This compound functions as a selective, allosteric inhibitor of Galectin-1.[1] Unlike carbohydrate-based inhibitors that target the canonical carbohydrate recognition domain (CRD), this compound binds to an amphipathic β-sheet on the back side of the Gal-1 molecule.[1] This binding is thought to induce a conformational change that leads to Gal-1 oxidation and subsequent proteasomal degradation, ultimately downregulating Gal-1 protein levels.[2] The reduction in Gal-1 disrupts its downstream signaling functions, leading to anti-tumor effects.

Signaling Pathways Affected by this compound

Preclinical studies have elucidated several key signaling pathways modulated by this compound treatment. The inhibition of Gal-1 by this compound has been shown to suppress the pro-survival ERK1/2 and AKT signaling pathways.[3][4] Furthermore, this compound induces a G2/M cell cycle arrest, an effect mediated through the inhibition of CDK1.[3][4]

Figure 1: this compound Mechanism of Action.

Quantitative Data Presentation

The following tables summarize the key quantitative data from preclinical studies of this compound in various solid tumor models.

Table 1: In Vitro Anti-proliferative Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A2780-1A9 | Ovarian Carcinoma | 1 - 190 | [3] |

| U87MG | Glioblastoma | >190 (resistant) | [3] |

| SQ20B | Head and Neck Squamous Cell Carcinoma | Sensitive | [5] |

| HEp-2 | Head and Neck Squamous Cell Carcinoma | More resistant than SQ20B | [5] |

| 8505c | Anaplastic Thyroid Cancer | ~1 | [6] |

| TPC-1 | Papillary Thyroid Cancer | ~1 | [6] |

| FTC133 | Follicular Thyroid Cancer | ~1 | [6] |

| BCPAP | Papillary Thyroid Cancer | ~1 | [6] |

| CAL62 | Anaplastic Thyroid Cancer | >30 | [6] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Tumor Model | Animal Model | This compound Dose and Schedule | Outcome | Reference |

| A2780-1A9 Ovarian Carcinoma | Nude Mice | 5 mg/kg i.v., every other day for 3 weeks | Significant tumor growth inhibition | [3] |

| U87MG Glioblastoma | Nude Mice | 5 mg/kg i.v., every other day for 3 weeks | Not sensitive | [3] |

| SQ20B Head and Neck Squamous Cell Carcinoma | Athymic Nude Mice | 10 mg/kg i.p., daily for 21 days | ~25-35% tumor growth reduction | [5] |

| HEp-2 Head and Neck Squamous Cell Carcinoma | Athymic Nude Mice | 10 mg/kg i.p., daily for 21 days | Less pronounced tumor growth inhibition | [5] |

| 8505c Anaplastic Thyroid Cancer | Nude Mice | 5 mg/kg/day for 3 weeks | Significant reduction in tumor volume | [6] |

Table 3: Pharmacokinetic Parameters of this compound in Nude Mice

| Parameter | Value (after 5 mg/kg i.v. dose) | Reference |

| Plasma Cmax | 14.39 µg/mL | [3] |

| Plasma Half-life | 31.4 h | [3] |

| Tumor Cmax | 1.65 µg/g (1.76 µM) | [3] |

| Tumor AUC | 15.76 µg/g*h | [3] |

| Tumor Concentration (after repeated doses) | 2.3 µM | [3] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Cell Proliferation Assay

Objective: To determine the anti-proliferative effect of this compound on various cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., A2780-1A9, SQ20B, 8505c)

-

Complete growth medium (e.g., RPMI 1640) with 10% fetal bovine serum (FBS)

-

This compound stock solution

-

96-well plates

-

Crystal Violet staining solution

-

Plate reader

Protocol:

-

Seed cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

-

The following day, treat the cells with increasing concentrations of this compound (e.g., 0.001 to 100 µM) for 72 hours.

-

After the incubation period, wash the cells with phosphate-buffered saline (PBS).

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Stain the cells with 0.5% Crystal Violet solution for 20 minutes.

-

Wash the plates with water to remove excess stain and allow them to air dry.

-

Solubilize the stain with a solution of 10% acetic acid.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) values.

Western Blot Analysis

Objective: To assess the effect of this compound on the expression and phosphorylation of key signaling proteins.

Materials:

-

Cancer cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Galectin-1, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-CDK1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Lyse the treated cells and determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add ECL substrate and visualize the protein bands using an imaging system.

Matrigel Invasion Assay

Objective: To evaluate the effect of this compound on the invasive potential of cancer cells.

Materials:

-

Transwell inserts with 8 µm pore size

-

Matrigel

-

Serum-free medium

-

Complete medium with FBS (chemoattractant)

-

This compound

-

Cotton swabs

-

Methanol for fixation

-

Crystal Violet for staining

Protocol:

-

Coat the top of the transwell inserts with a thin layer of Matrigel and allow it to solidify.

-

Resuspend cancer cells in serum-free medium containing this compound at the desired concentration.

-

Add the cell suspension to the upper chamber of the transwell insert.

-

Add complete medium with FBS to the lower chamber as a chemoattractant.

-

Incubate for 24-48 hours.

-

After incubation, remove the non-invading cells from the top of the membrane with a cotton swab.

-

Fix the invading cells on the bottom of the membrane with methanol.

-

Stain the cells with Crystal Violet.

-

Count the number of invading cells in several microscopic fields.

In Vivo Xenograft Tumor Model

Objective: To assess the anti-tumor efficacy of this compound in a living organism.

Figure 2: In Vivo Xenograft Model Workflow.

Protocol:

-

Cell Culture and Implantation: Human tumor cells (e.g., A2780-1A9, SQ20B) are cultured in appropriate media. A suspension of 5-10 x 10^6 cells is injected subcutaneously into the flank of athymic nude mice.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (approximately 100-150 mm³). Mice are then randomized into treatment and control groups.

-

Drug Administration: this compound is administered to the treatment group at a specified dose and schedule (e.g., 5-10 mg/kg, intraperitoneally or intravenously, daily or every other day). The control group receives a vehicle control.

-

Tumor Measurement: Tumor volume is measured two to three times per week using calipers. Tumor volume is calculated using the formula: (width² x length) / 2.

-

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry (for proliferation markers like Ki67 and angiogenesis markers like CD31) and western blotting (for Gal-1 expression).

Conclusion

The preclinical data for this compound strongly support its development as a novel therapeutic agent for solid tumors. Its unique mechanism of action, targeting Galectin-1, leads to the inhibition of key oncogenic signaling pathways, resulting in reduced tumor cell proliferation, invasion, and angiogenesis. In vivo studies have demonstrated significant anti-tumor efficacy in various xenograft models. The detailed experimental protocols provided in this guide are intended to facilitate further research into the therapeutic potential of this compound and other Galectin-1 inhibitors.

References

- 1. Galectin-1 Inhibitor this compound Induces Tumor Vessel Normalization and Tumor Growth Inhibition in Human Head and Neck Squamous Cell Carcinoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a selective small-molecule inhibitor of galectin-1, downregulates cancer cell proliferation, invasion and tumour angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and antineoplastic activity of galectin-1-targeting this compound in combination with sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Galectin-1 Inhibitor this compound Induces Tumor Vessel Normalization and Tumor Growth Inhibition in Human Head and Neck Squamous Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New Treatment Strategy Targeting Galectin-1 against Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the G2/M Cell Cycle Arrest Mechanism Induced by OTX008

This technical guide provides a comprehensive overview of the molecular mechanisms by which this compound, a selective small-molecule inhibitor of Galectin-1 (Gal-1), induces G2/M cell cycle arrest in cancer cells. The document details the signaling pathways involved, presents quantitative data from relevant studies, and outlines the experimental protocols used to elucidate this mechanism.

Introduction to this compound

This compound is a calixarene-based compound identified as a potent and selective inhibitor of Galectin-1 (Gal-1).[1][2][3] Gal-1 is a carbohydrate-binding protein that is frequently overexpressed in a variety of human cancers and is implicated in tumor progression, proliferation, angiogenesis, and immune evasion.[3][4][5] By targeting Gal-1, this compound presents a novel therapeutic strategy.[3] Preclinical studies have demonstrated that this compound exhibits anti-proliferative, anti-invasive, and anti-angiogenic properties in numerous cancer models.[1][6][7] A key component of its anti-tumor activity is its ability to induce cell cycle arrest at the G2/M transition phase.[1][8]

Core Mechanism: From Galectin-1 Inhibition to G2/M Arrest

The primary mechanism of this compound is the inhibition of Gal-1.[2] this compound is designed to bind to an allosteric site on the Gal-1 protein, distinct from the carbohydrate recognition domain (CRD), leading to its oxidation and subsequent proteasomal degradation.[3][6][9] This downregulation of Gal-1 disrupts several downstream signaling cascades critical for cell survival and proliferation.

Specifically, in cancer cell lines such as the laryngeal squamous cell carcinoma SQ20B and ovarian adenocarcinoma A2780-1A9, this compound-mediated inhibition of Gal-1 leads to the suppression of the ERK1/2 and AKT-dependent survival pathways.[1][8] The disruption of these pathways culminates in G2/M cell cycle arrest through the modulation of Cyclin-Dependent Kinase 1 (CDK1), a master regulator of the G2/M transition.[1][8]

Signaling Pathway Visualization

The following diagram illustrates the signaling cascade initiated by this compound, leading to cell cycle arrest.

Quantitative Data on this compound Activity

The anti-proliferative effects of this compound have been quantified across various cancer cell lines, demonstrating a range of sensitivities.

| Parameter | Cell Line(s) | Value | Reference |

| IC50 (In Vitro) | Various Tumor & Endothelial Cells | 1 to 190 µM | [10] |

| GI50 (72h exposure) | COLO205-S (Epithelial) | 52 µM | |

| GI50 (72h exposure) | COLO205-R (Mesenchymal) | > 300 µM |

Note: The sensitivity of cell lines to this compound correlates with Gal-1 expression levels, and cells with epithelial differentiation markers tend to be more sensitive.[1]

Key Experimental Protocols

The elucidation of the this compound-induced G2/M arrest mechanism relies on a set of standard and advanced cell and molecular biology techniques.

Cell Proliferation Assay (MTS/MTT Assay)

This assay is used to determine the concentration-dependent effect of this compound on cell viability and calculate IC50/GI50 values.

-

Cell Seeding: Plate cancer cells (e.g., A2780-1A9, SQ20B) in 96-well plates at a density of 3,000-5,000 cells/well and allow them to adhere overnight.

-

Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 µM to 300 µM) for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).

-

Reagent Incubation: Add MTS or MTT reagent to each well and incubate for 2-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the drug concentration. Use non-linear regression to calculate the IC50 or GI50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

Cell Treatment: Culture cells in 6-well plates and treat with this compound at a relevant concentration (e.g., 1x or 2x the IC50) for 24-48 hours.

-

Cell Harvesting: Harvest cells by trypsinization, wash with ice-cold PBS.

-

Fixation: Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content, measured by PI fluorescence, is used to gate cell populations into G0/G1, S, and G2/M phases.

-

Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in each phase.

Western Blotting for Protein Expression Analysis

Western blotting is used to measure changes in the expression and phosphorylation status of key proteins in the signaling pathway.

References

- 1. This compound, a selective small-molecule inhibitor of galectin-1, downregulates cancer cell proliferation, invasion and tumour angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Facebook [cancer.gov]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. New Treatment Strategy Targeting Galectin-1 against Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Galectin-1 Inhibitor this compound Induces Tumor Vessel Normalization and Tumor Growth Inhibition in Human Head and Neck Squamous Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Pharmacokinetics and antineoplastic activity of galectin-1-targeting this compound in combination with sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural Basis of OTX008's Interaction with Galectin-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and molecular interactions between the small molecule inhibitor OTX008 and its target, galectin-1. This compound, a calixarene-based compound, has demonstrated anti-angiogenic and antineoplastic properties by modulating the function of galectin-1, a key protein implicated in cancer progression. This document outlines the allosteric mechanism of inhibition, summarizes the available binding data, details relevant experimental methodologies, and visualizes the key pathways and processes involved.

Molecular Interaction and Binding Profile

This compound functions as a selective, non-competitive, allosteric inhibitor of galectin-1.[1][2][3] Unlike traditional galectin inhibitors that target the carbohydrate recognition domain (CRD), this compound binds to a distinct site on the galectin-1 protein.

Binding Site: Nuclear Magnetic Resonance (NMR) spectroscopy has demonstrated that this compound interacts with the amphipathic β-sheet on the "back face" of galectin-1, remote from the canonical carbohydrate-binding site.[1][2][3][4] While the specific amino acid residues that constitute the this compound binding pocket have not been fully elucidated in publicly available literature, the allosteric nature of this interaction is well-established. To date, a crystal structure of the this compound-galectin-1 complex has not been published.

Mechanism of Action: The binding of this compound to its allosteric site induces a conformational change in galectin-1, which in turn attenuates the binding of its natural carbohydrate ligands at the CRD.[1][2][3] This allosteric inhibition disrupts the downstream signaling pathways mediated by galectin-1. Furthermore, the interaction of this compound with galectin-1 leads to the oxidation and subsequent proteasomal degradation of the galectin-1 protein, effectively downregulating its expression in cancer cells.[5]

Quantitative Data Summary

| Table 1: Allosteric Inhibition of Lactose Binding to Galectin-1 by this compound | | :--- | :--- | | Condition | Lactose Kd (µM) | | Without this compound | 100 | | With this compound | 290 |

This data demonstrates that this compound decreases the affinity of lactose for galectin-1, consistent with an allosteric inhibitory mechanism.

| Table 2: In Vitro Cellular Effects of this compound | | :--- | :--- | | Parameter | Concentration Range | | Cell Line Panel | Growth Inhibitory Concentration (GI50) | | Human Solid Tumor Cell Lines | 3 to 500 µM | | Endothelial Cells | Inhibitory Concentration (IC50) | | Human Umbilical Vein Endothelial Cells (HUVECs) - Proliferation | 2 µM |

The growth inhibitory effects of this compound have been shown to correlate with the expression levels of galectin-1 in cancer cell lines.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by the this compound-galectin-1 interaction and a typical experimental workflow for its characterization.

Caption: this compound allosterically inhibits galectin-1, blocking downstream ERK/AKT pathways.

Caption: Workflow for characterizing the this compound-galectin-1 interaction.

Detailed Experimental Protocols

The following are detailed, representative protocols for key experiments used to characterize the interaction between this compound and galectin-1.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Site Mapping

This protocol is designed to identify the binding site of this compound on galectin-1 by observing chemical shift perturbations in a 2D ¹H-¹⁵N HSQC spectrum.

-

Protein Expression and Purification:

-

Express recombinant human galectin-1 with ¹⁵N isotopic labeling in E. coli using a minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source.

-

Purify the ¹⁵N-labeled galectin-1 using affinity chromatography (e.g., lactose-sepharose column) followed by size-exclusion chromatography to ensure high purity and proper folding.

-

Dialyze the final protein into a suitable NMR buffer (e.g., 20 mM phosphate buffer, 50 mM NaCl, pH 7.0) and concentrate to 0.1-0.5 mM.

-

-

NMR Sample Preparation:

-

Prepare a stock solution of this compound in a deuterated solvent (e.g., DMSO-d₆) to a high concentration (e.g., 50 mM).

-

The final NMR sample should contain the ¹⁵N-labeled galectin-1 in the NMR buffer with 10% D₂O.

-

-

Data Acquisition:

-

Acquire a reference 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-galectin-1 alone on a high-field NMR spectrometer (e.g., 600 MHz or higher).

-

Perform a titration by adding increasing molar equivalents of the this compound stock solution to the galectin-1 sample (e.g., 0.5:1, 1:1, 2:1, 5:1 molar ratio of this compound:galectin-1).

-

Acquire a 2D ¹H-¹⁵N HSQC spectrum at each titration point.

-

-

Data Analysis:

-

Overlay the spectra from the titration series.

-

Identify amide cross-peaks that show significant chemical shift changes or line broadening upon addition of this compound.

-

Map these perturbed residues onto the known 3D structure of galectin-1 to identify the binding site. Residues with the largest changes are presumed to be at or near the binding interface.

-

Surface Plasmon Resonance (SPR) for Binding Kinetics

This protocol measures the real-time binding kinetics and affinity of this compound to galectin-1.

-

Immobilization of Galectin-1:

-

Use a sensor chip (e.g., CM5) and activate the carboxymethylated dextran surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).

-

Immobilize recombinant human galectin-1 onto the activated surface via amine coupling by injecting the protein (at ~20-50 µg/mL in 10 mM acetate buffer, pH 4.5) until the desired immobilization level is reached (e.g., ~2000-4000 Resonance Units, RU).

-

Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.

-

A reference flow cell should be prepared similarly but without galectin-1 immobilization to subtract non-specific binding.

-

-

Binding Analysis:

-

Prepare a series of this compound dilutions in a suitable running buffer (e.g., HBS-EP+) ranging from well below to well above the expected Kd (e.g., 0.1 µM to 50 µM).

-

Inject the this compound solutions over the galectin-1 and reference flow cells at a constant flow rate (e.g., 30 µL/min).

-

Monitor the association and dissociation phases in real-time.

-

After each cycle, regenerate the sensor surface if necessary with a short pulse of a mild regeneration solution (e.g., a low pH glycine buffer or a high salt concentration buffer).

-

-

Data Analysis:

-

Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.

-

Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kₐ), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/kₐ).

-

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

This protocol directly measures the thermodynamic parameters of the this compound-galectin-1 interaction.

-

Sample Preparation:

-

Purify recombinant human galectin-1 to a high concentration.

-

Thoroughly dialyze both galectin-1 and this compound into the identical buffer (e.g., 20 mM phosphate buffer, 150 mM NaCl, pH 7.4) to minimize heats of dilution.

-

Degas both solutions immediately prior to the experiment to prevent air bubbles.

-

-

ITC Experiment Setup:

-

Load the sample cell (typically ~200-1400 µL) with galectin-1 at a concentration of ~10-50 µM.

-

Load the injection syringe (~40-250 µL) with this compound at a concentration 10-15 times that of the galectin-1 (e.g., 100-750 µM).

-

Set the experimental temperature (e.g., 25°C) and allow the system to equilibrate.

-

-

Data Acquisition:

-

Perform a series of small, sequential injections (e.g., 1-10 µL) of this compound into the galectin-1 solution.

-

Measure the heat released or absorbed after each injection. The experiment continues until the binding sites on galectin-1 are saturated and no further heat change is observed.

-

-

Data Analysis:

-

Integrate the heat flow peaks for each injection to obtain the heat change per mole of injectant.

-

Plot the heat change against the molar ratio of this compound to galectin-1.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one set of sites) to determine the binding affinity (Ka or Kd), stoichiometry (n), and the enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

-

Conclusion

The interaction between this compound and galectin-1 is characterized by a unique allosteric inhibition mechanism. By binding to a site distinct from the carbohydrate recognition domain, this compound effectively modulates galectin-1's function, leading to the inhibition of key cancer-promoting signaling pathways and the eventual degradation of the galectin-1 protein. While the precise structural details of the binding interface await elucidation by high-resolution structural methods such as X-ray crystallography, the existing biophysical and cellular data provide a strong foundation for understanding its mechanism of action and for the continued development of galectin-1 inhibitors as cancer therapeutics. The experimental protocols detailed herein provide a roadmap for further investigation into this and similar protein-small molecule interactions.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Antitumor agent calixarene 0118 targets human galectin-1 as an allosteric inhibitor of carbohydrate binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-tumor agent calixarene 0118 targets human galectin-1 as an allosteric inhibitor of carbohydrate binding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Treatment Strategy Targeting Galectin-1 against Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Facebook [cancer.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Impact of OTX008 on Cancer Cell Invasion and Metastasis

This technical guide provides a comprehensive overview of the molecular mechanisms and cellular effects of this compound, a selective small-molecule inhibitor of Galectin-1 (Gal-1), with a specific focus on its impact on cancer cell invasion and metastasis. The information presented herein is collated from preclinical and clinical studies to support further research and development of this compound as a potential anti-cancer therapeutic.

Introduction to this compound

This compound is a calix[1]arene derivative that functions as an allosteric inhibitor of Galectin-1.[2][3] Gal-1 is a β-galactoside-binding protein frequently overexpressed in a wide range of human cancers.[4] Its overexpression is associated with enhanced tumor progression, angiogenesis, and metastasis.[5] this compound binds to an amphipathic β-sheet on Gal-1, distinct from its carbohydrate recognition domain, leading to proteasomal degradation of the Gal-1 protein.[2][3] This inhibitory action disrupts the oncogenic functions of Gal-1, thereby impeding cancer cell proliferation, invasion, and tumor angiogenesis.[3][4]

Impact of this compound on Cancer Cell Invasion and Metastasis

This compound has demonstrated significant anti-invasive and anti-metastatic properties in a variety of cancer models. Its mechanism of action is multifaceted, involving the modulation of key signaling pathways and the inhibition of cellular processes critical for metastasis.

2.1. Inhibition of Cell Invasion and Migration

In vitro studies have consistently shown that this compound inhibits the invasion and migration of cancer cells at micromolar concentrations.[2][4] For instance, this compound has been shown to inhibit the invasion of laryngeal squamous cell carcinoma and ovarian endometrioid adenocarcinoma cells.[6] Furthermore, it can reverse the invasion induced by exogenous Gal-1, highlighting its specific inhibitory effect.[4] The anti-invasive properties of this compound extend to endothelial cells, where it has been shown to inhibit motility and invasion, suggesting a role in disrupting angiogenesis, a critical process for metastasis.[2]

2.2. Modulation of the Epithelial-Mesenchymal Transition (EMT)

The epithelial-mesenchymal transition is a key process in the initiation of metastasis, allowing cancer cells to acquire migratory and invasive properties. This compound has been shown to modulate EMT by reducing the expression of key mesenchymal markers.[1][7]

Quantitative Data on this compound's Effects

The following tables summarize the quantitative data from various studies on the effects of this compound.

Table 1: Effect of this compound on Epithelial-Mesenchymal Transition (EMT) Markers in ARPE-19 Cells Exposed to High Glucose [7]

| Marker | Treatment Group | mRNA Expression (2^-ΔΔCt) | Protein Expression (ng/mL) |

| ACTA2 | High Glucose (HG) | 3.0 ± 0.1 | 114 ± 17 |

| HG + this compound 5 µM | 2.1 ± 0.3 | 79 ± 13 | |

| HG + this compound 10 µM | 2.1 ± 0.2 | 74 ± 15 | |

| Fn1 | High Glucose (HG) | 2.8 ± 0.3 | 97 ± 11 |

| HG + this compound 5 µM | 1.9 ± 0.1 | 61 ± 9 | |

| HG + this compound 10 µM | 1.8 ± 0.1 | 62 ± 8 |

Table 2: Effect of this compound on Galectin-1 and NF-kB p65 Expression in ARPE-19 Cells Exposed to High Glucose [1][7]